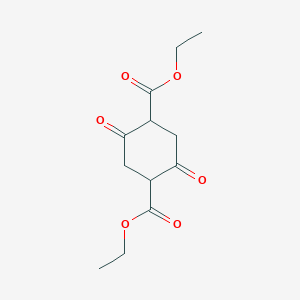
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea, commonly known as DBTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBTU belongs to the class of dibenzothiepin derivatives, which are known for their antidepressant and anxiolytic properties.
Mecanismo De Acción
The exact mechanism of action of DBTU is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. DBTU has been shown to increase the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
DBTU has been shown to have several biochemical and physiological effects in animal studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, DBTU has been shown to increase the levels of antioxidant enzymes, which could be beneficial in reducing oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBTU has several advantages as a research tool in the laboratory. It is relatively easy to synthesize and has high purity, making it suitable for use in various assays. Additionally, its potent antidepressant and anxiolytic effects make it a valuable tool for studying the mechanisms underlying mood disorders. However, DBTU has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on DBTU. One area of interest is the potential use of DBTU in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further studies to fully understand the mechanism of action of DBTU and its potential side effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DBTU in humans.
Métodos De Síntesis
DBTU can be synthesized through a multi-step process involving the reaction of dibenzothiepin with phenylmethyl isocyanate. The resulting compound is then treated with hydrochloric acid and urea to yield DBTU. The synthesis method has been optimized to achieve high yields and purity of DBTU.
Aplicaciones Científicas De Investigación
DBTU has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess potent antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mood disorders. Additionally, DBTU has been shown to have anti-inflammatory and anti-tumor properties, which could be useful in the treatment of various diseases.
Propiedades
Número CAS |
74797-28-7 |
|---|---|
Nombre del producto |
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea |
Fórmula molecular |
C22H20N2OS |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-benzyl-3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)urea |
InChI |
InChI=1S/C22H20N2OS/c25-22(23-14-16-8-2-1-3-9-16)24-21-18-11-5-4-10-17(18)15-26-20-13-7-6-12-19(20)21/h1-13,21H,14-15H2,(H2,23,24,25) |
Clave InChI |
UOTAKPNQGXSUSO-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NCC4=CC=CC=C4 |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)



![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)


